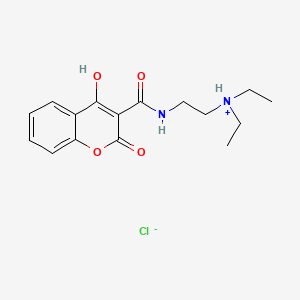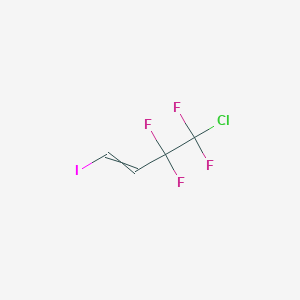
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene is an organofluorine compound with the molecular formula C4H2ClF4I This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene typically involves the halogenation of a suitable precursor. One common method is the reaction of 3,3,4,4-tetrafluorobut-1-ene with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or water (H2O) in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Addition Reactions: Formation of brominated or hydroxylated products.
Oxidation and Reduction: Formation of epoxides or alkanes.
Scientific Research Applications
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a labeling reagent in biochemical studies.
Medicine: Explored for its potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluoro-1-iodobut-1-ene: Lacks the chlorine atom, resulting in different reactivity.
4-Chloro-3,3,4,4-tetrafluorobut-1-ene: Lacks the iodine atom, affecting its substitution reactions.
3,3,4,4-Tetrafluorobut-1-ene: Lacks both chlorine and iodine atoms, leading to distinct chemical behavior.
Uniqueness
4-Chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene is unique due to the presence of both chlorine and iodine atoms, which impart specific reactivity patterns. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
150223-07-7 |
|---|---|
Molecular Formula |
C4H2ClF4I |
Molecular Weight |
288.41 g/mol |
IUPAC Name |
4-chloro-3,3,4,4-tetrafluoro-1-iodobut-1-ene |
InChI |
InChI=1S/C4H2ClF4I/c5-4(8,9)3(6,7)1-2-10/h1-2H |
InChI Key |
MLSCYOQMIVJHRI-UHFFFAOYSA-N |
Canonical SMILES |
C(=CI)C(C(F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


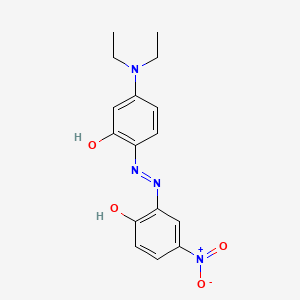
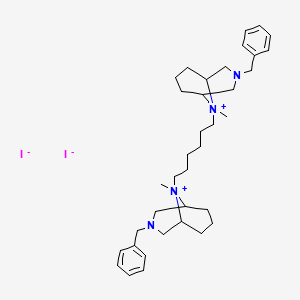



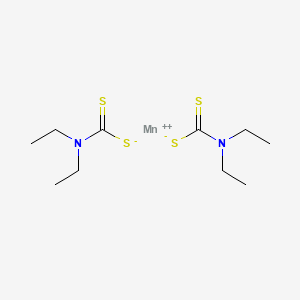
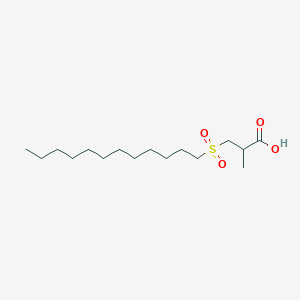
![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)

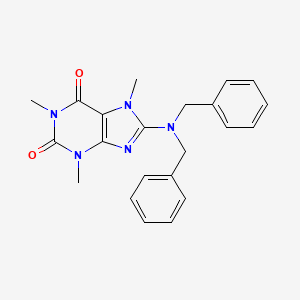
![Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)

